molecular formula C9H10N2O3 B8782465 2-(N-hydroxyimino)-N-(4-methoxyphenyl)acetamide

2-(N-hydroxyimino)-N-(4-methoxyphenyl)acetamide

Cat. No. B8782465
M. Wt: 194.19 g/mol
InChI Key: MDEHFNBKDPLEEJ-UHFFFAOYSA-N
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Patent
US06855730B2

Procedure details

Concentrated sulfuric acid (45 ml) containing water (5 ml) was warmed to 60° C. and 8.6 g of N-(2-hydroximinoacetyl)-anisidine was added in one portion. The mixture was stirred at 93° C. for 10 minutes and then allowed to cool to room temperature. The mixture was poured into 500 g of ice and extracted 3 times with ethyl acetate. The combined extracts were dried over anhydrous sodium sulfate and concentrated to give 5.1 g (65% yield) of 5-methoxyisatin as a dark red solid.
Quantity
45 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
8.6 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
500 g
Type
reactant
Reaction Step Three
Yield
65%

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)[OH:2].N(=[CH:8][C:9]([NH:11][C:12]1[CH:19]=[CH:18][C:15]([O:16][CH3:17])=[CH:14][CH:13]=1)=[O:10])O>O>[CH3:17][O:16][C:15]1[CH:14]=[C:13]2[C:12](=[CH:19][CH:18]=1)[NH:11][C:9](=[O:10])[C:8]2=[O:2]

Inputs

Step One
Name
Quantity
45 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
5 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
8.6 g
Type
reactant
Smiles
N(O)=CC(=O)NC1=CC=C(OC)C=C1
Step Three
Name
ice
Quantity
500 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 93° C. for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted 3 times with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
COC=1C=C2C(C(NC2=CC1)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.1 g
YIELD: PERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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